molecular formula C14H11NO5 B8477698 5-Phenyloxycarbonylaminosalicylic acid

5-Phenyloxycarbonylaminosalicylic acid

Cat. No.: B8477698
M. Wt: 273.24 g/mol
InChI Key: YJTSFURRCYSOLI-UHFFFAOYSA-N
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Description

5-Phenyloxycarbonylaminosalicylic acid is a derivative of salicylic acid, a well-known anti-inflammatory and analgesic agent. The compound features a phenyloxycarbonylamino (-NHCO-O-C₆H₅) substituent at the 5-position of the salicylic acid backbone. This modification aims to enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity compared to the parent molecule, 5-aminosalicylic acid (5-ASA) .

Salicylic acid derivatives are widely studied for their anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of substituents like azo groups, methoxy, fluoro, or aryloxycarbonylamino groups at the 5-position alters their physicochemical and pharmacological profiles significantly .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

2-hydroxy-5-(phenoxycarbonylamino)benzoic acid

InChI

InChI=1S/C14H11NO5/c16-12-7-6-9(8-11(12)13(17)18)15-14(19)20-10-4-2-1-3-5-10/h1-8,16H,(H,15,19)(H,17,18)

InChI Key

YJTSFURRCYSOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-phenyloxycarbonylaminosalicylic acid with structurally related compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
This compound Phenyloxycarbonylamino (-NHCO-O-C₆H₅) C₁₄H₁₁NO₅ 273.24 Not reported Likely low in water, soluble in organic solvents (inferred)
5-Aminosalicylic acid (5-ASA) Amino (-NH₂) C₇H₇NO₃ 153.14 260–280 (decomp.) Soluble in hot water, alcohol
5-(Phenylazo)salicylic acid Phenylazo (-N=N-C₆H₅) C₁₃H₁₀N₂O₃ 242.23 220.5 Poor in water
5-Methoxysalicylic acid Methoxy (-OCH₃) C₈H₈O₄ 168.15 Not reported Soluble in ethanol, DMSO
5-Fluorosalicylic acid Fluoro (-F) C₇H₅FO₃ 156.11 Not reported Soluble in polar organic solvents

Key Observations:

  • Molecular Weight and Polarity: The phenyloxycarbonylamino group increases molecular weight and hydrophobicity compared to 5-ASA, likely reducing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability: The phenylazo derivative exhibits a well-defined melting point (220.5°C), suggesting higher crystallinity than 5-ASA, which decomposes upon melting .

Pharmacological Activity

Anti-inflammatory and Analgesic Effects
  • This compound: While direct data is unavailable, its structural analog, phenyl 5-aminosalicylate (compound 30 in ), demonstrated analgesic activity comparable to aspirin (25–50 mg/kg, subcutaneous) with lower toxicity. This suggests that aryloxycarbonyl modifications may retain or enhance therapeutic effects while improving safety .
  • 5-ASA: The parent compound is a cornerstone in treating inflammatory bowel disease (IBD), acting via COX inhibition and NF-κB pathway modulation .
  • 5-(Phenylazo)salicylic Acid: Azo groups are known to confer antioxidant activity, but this compound’s pharmacological profile remains underexplored .
  • 5-Fluorosalicylic Acid: Fluorination often enhances metabolic stability and bioavailability. This derivative is used in drug discovery for metal complexation and sensor applications .
Metabolic Stability and Toxicity
  • The phenyloxycarbonyl group in this compound may slow enzymatic degradation compared to 5-ASA, which undergoes rapid acetylation in the liver .
  • Methoxy and fluoro substituents generally reduce oxidative metabolism, extending half-life .

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